1-{Furo[3,2-c]pyridin-4-yl}-4-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Furo[3,2-c]pyridin-4-yl}-4-(trifluoromethyl)piperidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining a furo[3,2-c]pyridine moiety with a trifluoromethyl-substituted piperidine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group is particularly noteworthy, as it often enhances the metabolic stability and bioavailability of pharmaceutical agents.
Preparation Methods
The synthesis of 1-{Furo[3,2-c]pyridin-4-yl}-4-(trifluoromethyl)piperidine typically involves multi-step synthetic routes. One common method starts with the preparation of the furo[3,2-c]pyridine core, which can be achieved through cyclization reactions involving suitable precursors. The trifluoromethyl group is then introduced via nucleophilic substitution or other fluorination techniques. The final step involves the formation of the piperidine ring, which can be accomplished through various cyclization or condensation reactions .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
1-{Furo[3,2-c]pyridin-4-yl}-4-(trifluoromethyl)piperidine undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
1-{Furo[3,2-c]pyridin-4-yl}-4-(trifluoromethyl)piperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{Furo[3,2-c]pyridin-4-yl}-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to effectively modulate the activity of its targets. This can lead to the inhibition of key enzymes or the activation of specific receptors, resulting in therapeutic effects .
Comparison with Similar Compounds
1-{Furo[3,2-c]pyridin-4-yl}-4-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:
1-(3-Amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: This compound shares the furo[2,3-b]pyridine core but differs in its substituents, leading to variations in biological activity and chemical reactivity.
3-(Pyridin-4-yl)-1,2,4-triazines: These compounds feature a pyridine ring fused with a triazine moiety, offering distinct pharmacological properties compared to the furo[3,2-c]pyridine derivatives.
5-Alkyl-2,6-dimethyl-3-arylfuro[3,2-c]pyridin-4(5H)-one: This series of compounds includes various alkyl and aryl substituents, resulting in diverse biological activities.
The uniqueness of this compound lies in its combination of the furo[3,2-c]pyridine core with a trifluoromethyl-substituted piperidine ring, which imparts enhanced stability and bioactivity.
Properties
Molecular Formula |
C13H13F3N2O |
---|---|
Molecular Weight |
270.25 g/mol |
IUPAC Name |
4-[4-(trifluoromethyl)piperidin-1-yl]furo[3,2-c]pyridine |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)9-2-6-18(7-3-9)12-10-4-8-19-11(10)1-5-17-12/h1,4-5,8-9H,2-3,6-7H2 |
InChI Key |
LNRDGNJHFNDPNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC=CC3=C2C=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.